

2-(Pyrimidin-2-yl)ethanol molecular structure and weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Pyrimidin-2-yl)ethanol

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An In-depth Technical Guide to **2-(Pyrimidin-2-yl)ethanol**: A Core Heterocyclic Building Block

Introduction

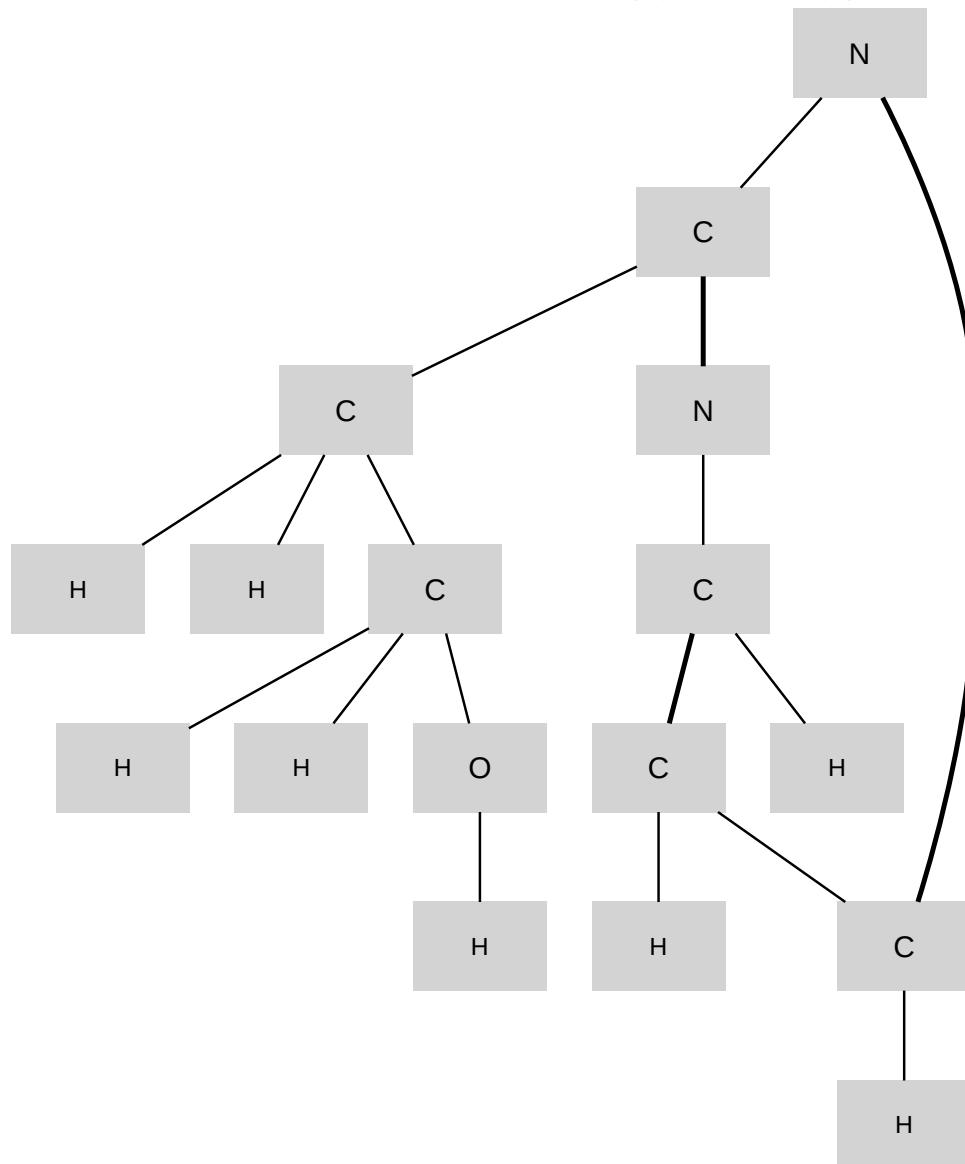
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutics, including antiviral agents like Zidovudine and anticancer drugs such as Imatinib and Gefitinib.^[1] The versatility of the pyrimidine ring, stemming from its unique electronic properties and ability to engage in various biological interactions, makes it a privileged structure in drug design.^{[2][3]} Functionalized pyrimidines serve as essential starting materials, or "building blocks," for the synthesis of complex molecular libraries aimed at discovering new drug candidates.

This technical guide focuses on one such fundamental building block: **2-(Pyrimidin-2-yl)ethanol**. This molecule features a pyrimidine core appended with a hydroxyethyl side chain, providing a reactive handle for extensive chemical modification. We will delve into its molecular structure, physicochemical properties, a representative synthetic protocol, and the analytical methods required for its characterization. Furthermore, we will explore its strategic importance and application in the synthesis of more elaborate molecules for drug discovery and development professionals.

Molecular Structure and Physicochemical Properties

2-(Pyrimidin-2-yl)ethanol is composed of a six-membered aromatic pyrimidine ring connected at the C2 position to an ethanol substituent. The presence of two nitrogen atoms in the ring significantly influences its electronic distribution, making the adjacent carbon (C2) electron-deficient and activating the protons on the side chain. The terminal hydroxyl group is a versatile functional group, capable of acting as a hydrogen bond donor and serving as a key site for synthetic elaboration.

Molecular Structure of 2-(Pyrimidin-2-yl)ethanol



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Caption: Molecular structure of **2-(Pyrimidin-2-yl)ethanol**.

Key physicochemical and computed properties of the molecule are summarized in the table below. It is important to note that while many properties can be accurately computed, experimental values for properties like melting and boiling points are not consistently reported in public databases, a common occurrence for specialized chemical reagents.[\[4\]](#)[\[5\]](#)

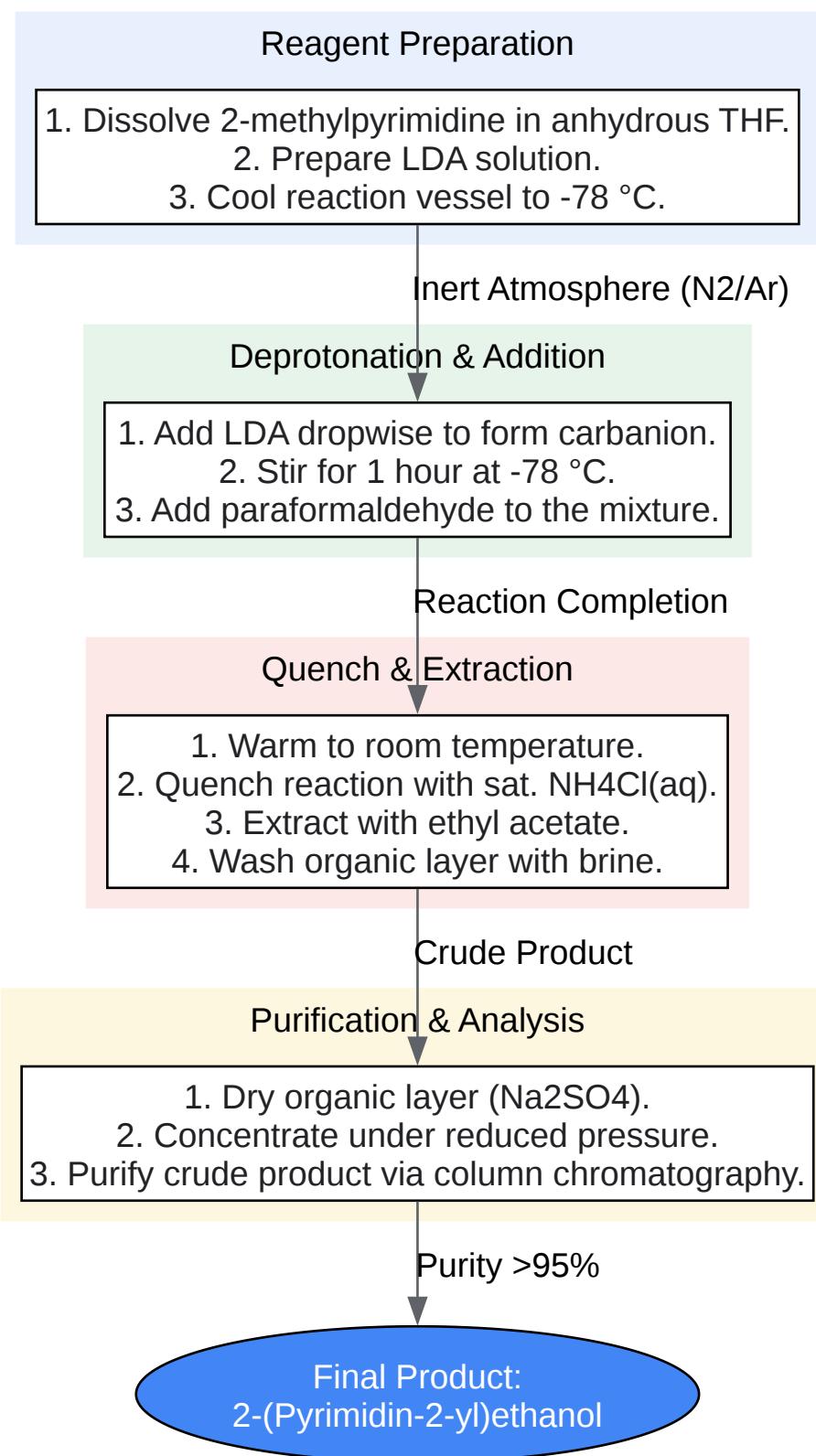
Property	Value	Source
Molecular Formula	C ₆ H ₈ N ₂ O	[6]
Molecular Weight	124.14 g/mol	[5] [6]
Exact Mass	124.0637 Da	[6]
CAS Number	114072-02-5	[5] [6]
IUPAC Name	2-(pyrimidin-2-yl)ethan-1-ol	[6]
Topological Polar Surface Area	46 Å ²	[6]
Hydrogen Bond Donors	1	[6]
Hydrogen Bond Acceptors	3	[6]
Rotatable Bonds	2	[6]
Melting Point	Data not publicly available	[4]
Boiling Point	Data not publicly available	[4]

Synthesis and Purification

The synthesis of **2-(pyrimidin-2-yl)ethanol** can be achieved through various routes. A common and effective strategy in heterocyclic chemistry involves the functionalization of an activated methyl group on the pyrimidine ring. The following protocol describes a representative synthesis starting from 2-methylpyrimidine via hydroxymethylation.

Causality and Rationale: This method is based on the principle that the methyl group at the C2 position of the pyrimidine ring is sufficiently acidic to be deprotonated by a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The resulting carbanion is a potent

nucleophile that can then react with an electrophile, in this case, formaldehyde, to form the desired C-C bond and introduce the hydroxymethyl group, which upon workup yields the final ethanol product. Using anhydrous conditions and low temperatures (-78 °C) is critical to prevent side reactions and ensure the stability of the organolithium intermediates.

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Caption: General workflow for the synthesis of **2-(Pyrimidin-2-yl)ethanol**.

Experimental Protocol: Synthesis of 2-(Pyrimidin-2-yl)ethanol

- Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-methylpyrimidine (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).
- Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. To this, slowly add a solution of freshly prepared or commercial lithium diisopropylamide (LDA, 1.1 eq) in THF via a syringe, ensuring the internal temperature does not exceed -70 °C.
- Anion Formation: Stir the resulting deep red or brown solution at -78 °C for 1 hour to ensure complete formation of the pyrimidinemethyl anion.
- Electrophilic Addition: Add dry paraformaldehyde (1.5 eq) to the reaction mixture in one portion. The color of the solution should gradually fade.
- Warming and Quench: Allow the reaction to stir at -78 °C for an additional 2 hours, then slowly warm to room temperature over 1 hour. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
- Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
- Washing and Drying: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
- Purification: Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford **2-(pyrimidin-2-yl)ethanol** as the final product.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The predicted chemical shifts are based on the distinct electronic environments of each nucleus. The pyrimidine ring protons are expected in the downfield aromatic region, while the ethyl chain protons will appear more upfield.

- ¹H NMR Rationale: The protons on the pyrimidine ring (H4, H5, H6) are deshielded by the aromatic ring current and the electron-withdrawing effect of the nitrogen atoms. The methylene protons (H α) adjacent to the pyrimidine ring are shifted downfield relative to a standard alkane due to this effect, while the methylene protons (H β) adjacent to the hydroxyl group are deshielded by the electronegative oxygen atom. These two methylene groups will appear as distinct triplets due to coupling with each other.[7]
- ¹³C NMR Rationale: The carbon atoms of the pyrimidine ring appear at significant downfield shifts, with C2 being the most deshielded due to its position between two nitrogen atoms. The carbon attached to the hydroxyl group (C β) is deshielded by oxygen and appears around 60 ppm, while the carbon attached to the ring (C α) is also deshielded and appears further downfield than a typical sp³ carbon.[8][9]

Table of Predicted NMR Chemical Shifts (in CDCl₃)

Atom Position	Predicted ¹ H Shift (ppm), Multiplicity, J (Hz)	Predicted ¹³ C Shift (ppm)
H4, H6	~8.7 (d, J ≈ 4.8)	~157.0
H5	~7.3 (t, J ≈ 4.8)	~120.0
α -CH ₂	~3.1 (t, J ≈ 6.5)	~38.0
β -CH ₂	~3.9 (t, J ≈ 6.5)	~61.0
OH	~2.5-4.0 (br s)	-
C2	-	~165.0

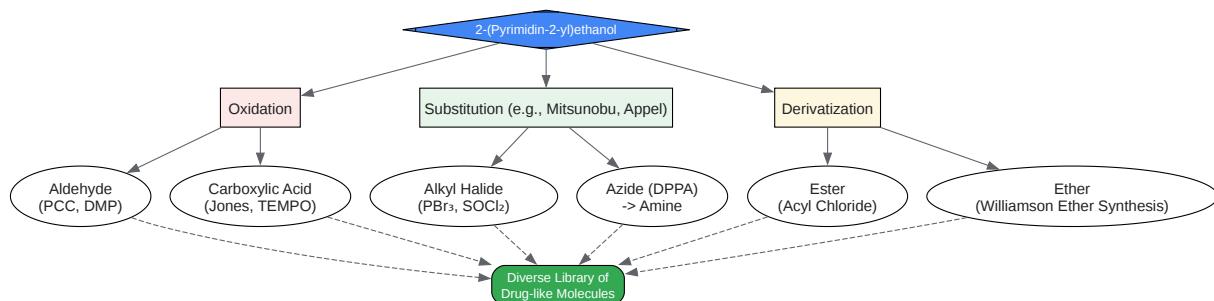
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and gain structural information from fragmentation patterns. Under Electron Ionization (EI), the molecular ion peak (M^+) is expected at m/z 124.

- **Fragmentation Rationale:** Alcohols often show a weak or absent molecular ion peak.[10] The fragmentation of **2-(pyrimidin-2-yl)ethanol** is predicted to follow two primary pathways:
 - **Alpha-cleavage:** Cleavage of the $C\alpha-C\beta$ bond is highly favorable, leading to the formation of a stable pyrimidinemethyl radical and a resonance-stabilized $[CH_2OH]^+$ cation at m/z 31, which is often the base peak for primary alcohols.[11]
 - **"Benzyl-type" Cleavage:** Cleavage of the C-C bond adjacent to the aromatic ring is also a common pathway. This would result in the formation of the pyrimidinemethyl cation $[C_5H_5N_2]^+$ at m/z 93.
 - **Loss of Water:** A neutral loss of water (H_2O , 18 Da) from the molecular ion can lead to a fragment at m/z 106.

Utility in Drug Discovery and Medicinal Chemistry

The true value of **2-(pyrimidin-2-yl)ethanol** lies in its role as a versatile synthetic intermediate. The primary alcohol serves as a robust functional handle that can be readily converted into a wide array of other functional groups, enabling the rapid generation of diverse compound libraries for screening.

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Caption: Synthetic utility of **2-(Pyrimidin-2-yl)ethanol** as a precursor.

- Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde using mild reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). Further oxidation with stronger agents like Jones reagent yields the carboxylic acid. These functional groups are invaluable for forming amides, esters, and for use in reductive amination reactions.
- Substitution: The hydroxyl group can be converted into a good leaving group (e.g., tosylate) or directly substituted to form alkyl halides, azides, or other nucleophilic displacement products. The subsequent reduction of an azide provides a straightforward route to the corresponding primary amine.
- Ester and Ether Formation: The alcohol readily undergoes esterification with acyl chlorides or carboxylic acids and can be converted to ethers via reactions like the Williamson ether synthesis. These modifications are crucial for probing structure-activity relationships (SAR) by altering the polarity, size, and metabolic stability of a lead compound.

By leveraging these transformations, medicinal chemists can efficiently explore the chemical space around the pyrimidine core, attaching various pharmacophores and solubilizing groups to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

2-(Pyrimidin-2-yl)ethanol is more than a simple chemical; it is a strategically designed building block that provides a reliable entry point into the synthesis of novel pyrimidine-containing compounds. Its straightforward molecular structure, characterized by the stable pyrimidine core and a reactive ethanol side chain, makes it an indispensable tool for researchers in drug discovery. A thorough understanding of its synthesis, purification, and analytical characterization ensures its effective application in the laboratory, ultimately facilitating the development of the next generation of pyrimidine-based therapeutics.

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- To cite this document: BenchChem. [2-(Pyrimidin-2-yl)ethanol molecular structure and weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b040202#2-pyrimidin-2-yl-ethanol-molecular-structure-and-weight]

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